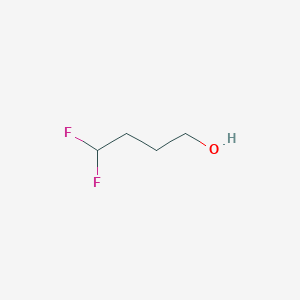

4,4-Difluorobutan-1-ol

Descripción

Historical Context and Evolution of Fluorine Chemistry

The history of fluorine chemistry predates the isolation of the element itself. In the 16th century, Georgius Agricola described the use of fluorspar (calcium fluoride) as a flux to lower the melting point of ores, coining the term from the Latin word "fluere," meaning "to flow". numberanalytics.comwikipedia.org The acidic nature of what would be known as hydrofluoric acid was recognized in the 17th and 18th centuries, with its ability to etch glass being a key observation. nih.gov In 1810, French physicist André-Marie Ampère proposed that this acid contained a new, undiscovered element analogous to chlorine. wikipedia.org

The isolation of elemental fluorine proved to be a formidable challenge due to its extreme reactivity and the toxicity of its compounds. wikipedia.org It was not until 1886 that French chemist Henri Moissan successfully isolated the pale yellow gas by electrolyzing a solution of potassium fluoride (B91410) in anhydrous hydrogen fluoride, an achievement for which he was awarded the Nobel Prize in Chemistry in 1906. numberanalytics.comlew.ro The first large-scale industrial production of fluorine was undertaken during World War II as part of the Manhattan Project, where it was used to produce uranium hexafluoride for uranium isotope separation. wikipedia.orglew.ro

Significance of Fluorine in Chemical Sciences

Fluorine's position in the periodic table endows it with properties that make it highly significant in the chemical sciences. As the first element in the Halogen group, it is the most electronegative and most reactive of all elements. libretexts.org This reactivity allows it to form compounds with nearly all other elements, including the noble gases. libretexts.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. fiveable.me Consequently, organofluorine compounds are integral to numerous applications, including pharmaceuticals, agrochemicals, polymers, and advanced materials. nih.gov

The carbon-fluorine (C-F) bond is a defining feature of organofluorine compounds. It is recognized as the strongest single bond in organic chemistry. wikipedia.org This exceptional strength is a result of the large difference in electronegativity between carbon and fluorine, which creates a highly polarized bond with significant ionic character (Cδ+—Fδ−). nih.govwikipedia.org This polarity leads to strong electrostatic attractions that shorten and strengthen the bond. wikipedia.orgwikipedia.org

The stability conferred by the C-F bond makes organofluorine compounds highly resistant to thermal degradation and chemical attack. fiveable.mealfa-chemistry.com Saturated fluorocarbons are more chemically and thermally stable than their hydrocarbon counterparts. wikipedia.org Furthermore, the presence of multiple fluorine atoms on the same carbon atom (a geminal arrangement) further strengthens the C-F bonds. wikipedia.org

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDEs)

| Bond (CH₃–X) | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C–F | 115 |

| C–H | 104.9 |

| C–Cl | 83.7 |

| C–Br | 72.1 |

| C–I | 57.6 |

Data sourced from multiple references. wikipedia.org

Fluorine possesses the highest electronegativity value of any element, rated at 3.98 on the Pauling scale. vaia.com This powerful ability to attract electrons in a chemical bond is a consequence of two main factors: its small atomic size and its high effective nuclear charge. vaia.comtutorchase.com With only two electron shells, fluorine's valence electrons are close to the nucleus and experience a strong electrostatic pull with minimal shielding from inner electrons. tutorchase.comquora.com

Table 2: Fundamental Properties of Fluorine

| Property | Value |

|---|---|

| Atomic Number | 9 |

| Standard Atomic Weight | 18.998 u |

| Electronegativity (Pauling Scale) | 3.98 |

| Covalent Radius | ~60 pm |

| Electron Configuration | 1s²2s²2p⁵ |

Data sourced from multiple references. wikipedia.orglibretexts.orgvaia.com

Overview of Fluorinated Alcohols in Academic Research

Fluorinated alcohols have emerged as a significant class of compounds in academic and industrial research. researchgate.net They are widely used as unique solvents, co-solvents, and reaction promoters in organic synthesis. researchgate.netrug.nl Their distinct properties, such as strong hydrogen-bonding donor ability, high polarity, and low nucleophilicity, allow them to facilitate reactions that might otherwise require harsh conditions or metal catalysts. researchgate.netacs.org Research has shown that fluorinated alcohols can stabilize cationic reaction intermediates, a property attributed to hydrogen bond activation and intermolecular charge-dipole interactions. acs.orgnih.gov They are also used as intermediates in the synthesis of fluorosurfactants and polymers. nih.gov

Alcohols are generally classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of carbon atoms attached to the carbon bearing the hydroxyl (-OH) group. Fluorinated alcohols can be further categorized based on the extent and location of fluorination. This includes monofluorinated, difluorinated, and polyfluorinated compounds, such as the widely studied fluorotelomer alcohols. google.comuva.nl The structural diversity is vast, stemming from the various possible arrangements of fluorine atoms on the carbon skeleton, which in turn imparts a wide range of chemical and physical properties. google.com

Difluorinated alcohols, particularly those containing a geminal difluoro (CF₂) group, are of significant interest in medicinal chemistry and materials science. researchgate.net The CF₂ group is often considered a bioisostere of a carbonyl group, an ether oxygen, or even an unfluorinated alcohol or thiol, allowing for subtle modulation of a molecule's properties like metabolic stability and lipophilicity. rsc.org The introduction of this group can lead to enhanced biological activity or improved pharmaceutical profiles. rsc.org

A representative example of this class is 4,4-Difluorobutan-1-ol . This compound is a primary alcohol containing a gem-difluorinated carbon at the C4 position. Its synthesis has been approached through methods such as the reduction of the double bond in 4,4-difluorobut-3-en-1-ol. It also serves as a chemical building block in the synthesis of more complex molecules. For instance, derivatives like 2-amino-4,4-difluorobutan-1-ol (B7896177) have been used to synthesize larger, biologically relevant structures. nih.gov The study of such difluorinated alcohols contributes to a deeper understanding of how fluorination impacts molecular properties, such as lipophilicity, which is a critical parameter in drug design. researchgate.netacs.org Research into the synthesis and application of chiral gem-difluorinated alcohols continues to be an active area, often employing enzymatic methods to achieve high stereoselectivity. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,4-difluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O/c5-4(6)2-1-3-7/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVCDDZUOAMMJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272440-79-6 | |

| Record name | 4,4-difluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 4,4 Difluorobutan 1 Ol

General Strategies for Fluorine Incorporation in Organic Molecules

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal, agricultural, and materials chemistry. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can impart desirable characteristics to a molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic properties. A variety of methods have been developed to forge the C-F bond, broadly categorized into nucleophilic, electrophilic, radical, metal-mediated, and electrochemical approaches.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the introduction of a fluoride (B91410) ion (F⁻) as the fluorine source. This approach typically relies on the displacement of a leaving group by a fluoride anion. Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as ammonium (B1175870) fluorides. However, the low solubility and high basicity of simple fluoride salts can present challenges. To overcome these limitations, various reagents have been developed.

One of the most widely used reagents for the conversion of alcohols to alkyl fluorides is (diethylamino)sulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®. These reagents react with alcohols to form an intermediate that is subsequently displaced by fluoride. Another strategy involves the use of sulfonyl fluorides, such as PyFluor, which offer a stable and cost-effective alternative for deoxyfluorination.

Table 1: Common Nucleophilic Fluorinating Reagents

| Reagent Name | Chemical Formula | Typical Application |

|---|---|---|

| Potassium Fluoride | KF | Displacement of halides and sulfonates |

| Cesium Fluoride | CsF | Displacement of halides and sulfonates |

| (Diethylamino)sulfur trifluoride (DAST) | (C₂H₅)₂NSF₃ | Deoxyfluorination of alcohols and aldehydes |

| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | Deoxyfluorination of alcohols and aldehydes |

Electrophilic Fluorination Approaches

Electrophilic fluorination utilizes a reagent that delivers a formal "F⁺" species to a nucleophilic carbon center. This method is particularly useful for the fluorination of electron-rich substrates such as enolates, enamines, and aromatic compounds. Historically, elemental fluorine (F₂) was used, but its high reactivity and hazardous nature have led to the development of safer and more selective N-F reagents.

These reagents feature a nitrogen-fluorine bond where the nitrogen atom is attached to electron-withdrawing groups, rendering the fluorine atom electrophilic. Prominent examples include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. The reactivity of these reagents can be tuned by modifying the substituents on the nitrogen atom.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Application |

|---|---|---|

| Selectfluor® | F-TEDA-BF₄ | Fluorination of enolates, arenes, and alkenes |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, silyl (B83357) enol ethers, and carbanions |

Radical Fluorination Strategies

Radical fluorination involves the reaction of a carbon-centered radical with a fluorine atom source. This approach is advantageous for the fluorination of C-H bonds, which are typically unreactive towards ionic fluorination methods. The generation of the carbon radical can be achieved through various means, including photoredox catalysis, radical initiators, or the decarboxylation of carboxylic acids.

Sources of fluorine atoms for radical reactions include xenon difluoride (XeF₂), and electrophilic N-F reagents like NFSI and Selectfluor®, which have been shown to act as fluorine atom transfer agents. Metal catalysts, such as those based on manganese and silver, can also promote radical fluorodecarboxylation reactions.

Metal-Mediated Fluorination Techniques

Transition metals have emerged as powerful catalysts and mediators for C-F bond formation. These methods often offer unique reactivity and selectivity that are not achievable with traditional fluorination reagents. Palladium, copper, and silver are among the most commonly employed metals in this context.

Palladium-catalyzed cross-coupling reactions, for instance, can be used to form aryl-F bonds from aryl precursors. Copper-mediated fluorination reactions have also been developed for a variety of substrates. These metal-mediated processes can proceed through various mechanisms, including reductive elimination from a high-valent metal-fluoride complex.

Electrochemical Fluorination (ECF)

Electrochemical fluorination, or electrofluorination, is an industrial process for the synthesis of perfluorinated organic compounds. In this method, an organic substrate is electrolyzed in anhydrous hydrogen fluoride. The Simons process is a well-known example of ECF. More recently, selective electrochemical fluorination methods have been developed that allow for the introduction of a limited number of fluorine atoms into a molecule under milder conditions. These methods often employ organic solvents and supporting electrolytes containing fluoride ions.

Direct Synthetic Routes to 4,4-Difluorobutan-1-ol

A plausible precursor is 4-hydroxybutanal or its more stable cyclic hemiacetal form. The hydroxyl group would likely need to be protected prior to the difluorination step to prevent side reactions.

Proposed Synthetic Route:

Protection of the hydroxyl group: The hydroxyl group of 4-hydroxybutanal can be protected using a standard protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl ether) or a benzyl (B1604629) ether. This would yield a protected 4-oxobutanol derivative.

Geminal difluorination of the aldehyde: The aldehyde functionality of the protected precursor can then be converted to a gem-difluoro group using several methods:

Deoxyfluorination with DAST or Deoxo-Fluor®: Treatment of the aldehyde with (diethylamino)sulfur trifluoride (DAST) or a more stable alternative like Deoxo-Fluor® is a common method for converting carbonyls to gem-difluorides. The reaction is typically carried out in an inert solvent at low temperatures.

Dithiolane-based method: A two-step procedure offers an alternative route. First, the aldehyde is converted to a 1,3-dithiolane (B1216140) by reaction with ethane-1,2-dithiol. The resulting dithiolane is then treated with a source of electrophilic bromine (e.g., 1,3-dibromo-5,5-dimethylhydantoin) and a fluoride source (e.g., pyridinium (B92312) poly(hydrogen fluoride)) to yield the gem-difluoro compound.

Deprotection of the hydroxyl group: Finally, the protecting group on the hydroxyl function is removed under appropriate conditions (e.g., fluoride source for silyl ethers or hydrogenation for benzyl ethers) to afford the target molecule, This compound .

Another potential, though likely more challenging, synthetic approach could involve the direct difluorination of gamma-butyrolactone . This would require a reagent capable of converting the lactone carbonyl to a difluoromethylene group while preserving the ring, followed by reductive opening of the resulting difluorinated cyclic ether. However, the direct conversion of lactones to gem-difluoro ethers is a less common transformation.

Table 3: Potential Precursors and Reagents for the Synthesis of this compound

| Precursor | Protecting Group (for hydroxyl) | Difluorination Reagent/Method | Deprotection Condition |

|---|---|---|---|

| 4-Hydroxybutanal | tert-Butyldimethylsilyl (TBDMS) | DAST or Deoxo-Fluor® | Tetrabutylammonium fluoride (TBAF) |

| 4-Hydroxybutanal | Benzyl (Bn) | Dithiolane formation followed by Br⁺/HF-Pyridine | Hydrogenolysis (H₂, Pd/C) |

Reduction of 4,4-Difluorobut-3-en-1-ol

One potential route to this compound involves the selective reduction of the carbon-carbon double bond in 4,4-Difluorobut-3-en-1-ol. This method retains the hydroxyl group while saturating the alkene functionality. Catalytic hydrogenation is a common and effective method for such transformations. libretexts.orgyoutube.com

The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. libretexts.org The choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and selectivity. The general scheme for this reaction is as follows:

Reaction Scheme: Catalytic Hydrogenation of 4,4-Difluorobut-3-en-1-ol

4,4-Difluorobut-3-en-1-olthis compound

This method is attractive due to its directness, assuming the availability of the starting unsaturated alcohol. The success of this approach hinges on the selective reduction of the double bond without affecting the difluoromethyl group or the primary alcohol.

Fluorination of Butanol Derivatives

Direct fluorination of a suitable butanol derivative is another key strategy for the synthesis of this compound. This typically involves the replacement of hydroxyl groups or other leaving groups with fluorine atoms using specialized fluorinating agents. wikipedia.org Deoxyfluorinating agents are particularly relevant for converting carbonyl groups to geminal difluorides.

Commonly used reagents for such transformations include diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF₄). wikipedia.orgresearchgate.netacsgcipr.org For instance, the fluorination of a precursor like 4-oxobutan-1-ol or a protected version thereof could yield the desired product.

| Fluorinating Agent | Precursor Functional Group | Product Functional Group |

| Diethylaminosulfur trifluoride (DAST) | Aldehyde/Ketone | gem-Difluoroalkane |

| Sulfur Tetrafluoride (SF₄) | Carboxylic Acid/Ester | Trifluoromethyl group |

| Sulfur Tetrafluoride (SF₄) | Aldehyde/Ketone | gem-Difluoroalkane |

The reaction conditions for these fluorinations are often critical and require careful control to avoid side reactions and ensure safety, as some fluorinating agents can be hazardous. wikipedia.orgacsgcipr.org

Multistep Synthesis Approaches

Often, the synthesis of specifically functionalized molecules like this compound necessitates a multistep approach, starting from readily available precursors. One plausible strategy could involve the use of diethyl malonate as a starting material. A synthetic sequence could be envisioned as follows:

Alkylation of Diethyl Malonate: Reaction of diethyl malonate with a suitable electrophile containing a protected hydroxyl group and a latent difunctional group.

Introduction of the Difluoro Moiety: Conversion of a carbonyl group or other suitable functionality to the geminal difluoro group using a fluorinating agent.

Reduction and Deprotection: Reduction of the ester functionalities to the corresponding alcohol and removal of any protecting groups to yield this compound.

While a specific, detailed multistep synthesis for this compound is not extensively documented in readily available literature, analogous syntheses of other fluorinated compounds provide a strong basis for designing such a route. sioc.ac.cn

Considerations for Stereochemistry and Yield Control

In syntheses where chiral centers are present or could be formed, controlling the stereochemistry is a critical aspect. For the synthesis of this compound itself, no chiral centers are generated. However, in the synthesis of related difluorinated butanol isomers or in more complex multistep syntheses, stereocontrol can become a significant challenge.

For instance, the stereoselective reduction of a fluorinated ketone can be a powerful method to introduce a specific stereoisomer of a fluorinated alcohol. researchgate.netbeilstein-journals.orgacs.orgacs.org This can be achieved using chiral reducing agents or enzyme-catalyzed reductions, which often provide high levels of enantioselectivity. beilstein-journals.orgacs.orgnih.gov

Yield control is a universal consideration in synthetic chemistry. For fluorination reactions, optimizing the reaction conditions, including the choice of fluorinating agent, solvent, temperature, and reaction time, is crucial for maximizing the yield and minimizing the formation of byproducts. wikipedia.orgacsgcipr.org Purification of fluorinated compounds can also present challenges due to their unique physical properties.

Synthesis of Related Difluorinated Butanol Isomers

The synthesis of isomers of difluorinated butanols is also of interest, as these compounds can serve as valuable building blocks or exhibit interesting properties themselves.

Synthesis of 3,3-Difluorobutan-1-ol

The synthesis of 3,3-Difluorobutan-1-ol, an isomer of this compound, can be achieved through the reduction of a corresponding 3,3-difluorobutanoic acid derivative. For example, the reduction of ethyl 3,3-difluorobutanoate with a suitable reducing agent like lithium aluminum hydride (LiAlH₄) would yield the desired alcohol.

Reaction Scheme: Reduction of Ethyl 3,3-Difluorobutanoate

Ethyl 3,3-difluorobutanoate3,3-Difluorobutan-1-ol

This approach relies on the availability of the corresponding difluorinated carboxylic acid or its ester, which can be prepared through various fluorination methods.

Synthesis of 4-Bromo-4,4-difluorobutan-1-ol as a Synthetic Intermediate

4-Bromo-4,4-difluorobutan-1-ol is a valuable synthetic intermediate that can be used to introduce the 4,4-difluorobutyl moiety into other molecules. Its synthesis can be approached through several routes. wikipedia.org

One method involves the selective bromination and fluorination of a butanol derivative. wikipedia.org Alternatively, a compound such as 4-bromobutan-1-ol could be subjected to fluorination to introduce the two fluorine atoms. wikipedia.org A patent describes a process for preparing 1-bromo-4-chlorobutane, which could potentially be a precursor for further halogen exchange reactions to introduce the fluorine atoms. google.comgoogle.com

The presence of the bromine atom provides a reactive handle for nucleophilic substitution or cross-coupling reactions, making 4-Bromo-4,4-difluorobutan-1-ol a versatile building block in organic synthesis. wikipedia.org

Enantioselective Resolution of Chiral Difluorinated Alcohols

The separation of a racemic mixture into its individual enantiomers, known as chiral or enantiomeric resolution, is a critical process in the production of optically active compounds, particularly for pharmaceutical applications. wikipedia.org While the direct asymmetric synthesis of a single enantiomer is one approach, chiral resolution remains an important tool. wikipedia.org For chiral difluorinated alcohols, several methodologies can be employed.

One of the most common methods involves converting the racemic alcohol into a pair of diastereomeric derivatives by reacting it with a chiral resolving agent. wikipedia.org These agents are themselves enantiomerically pure compounds, such as tartaric acid or brucine. wikipedia.org The resulting diastereomers have different physical properties, such as solubility, which allows them to be separated by techniques like crystallization. wikipedia.org After separation, the chiral resolving agent is removed, yielding the purified enantiomers of the original alcohol. wikipedia.org This process can be laborious and requires careful selection of the resolving agent. wikipedia.org

Another strategy is the resolution of asymmetric alcohols as 1-α-O-alkyl-2,3-unsaturated hexosides. rsc.org After the diastereoisomers are separated, the auxiliary group and the specific enantiomer of the alcohol can be recovered through transglycosidation. rsc.org This technique shows potential for resolving labile secondary and tertiary alcohols. rsc.org

Enzymatic resolution offers a highly selective alternative. Lipases, for instance, can be used in the resolution of racemic vinyl carbonates, which are precursors to chiral carbonates and carbamates. researchgate.net The enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the reacted and unreacted forms. researchgate.net

Furthermore, chiral column chromatography is a powerful analytical and preparative technique for separating enantiomers. wikipedia.org In this method, the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to elute at different times.

While direct enantioselective synthesis methods are also prominent, such as the use of chiral phosphoric acid catalysts in the fluorination of allylic alcohols, resolution techniques remain a vital part of the chemist's toolbox for accessing enantiomerically pure difluorinated alcohols. wikipedia.orgnih.gov

Advancements in Green Chemistry for Fluorinated Compound Synthesis

Significant progress has been made in developing more general, efficient, and environmentally friendly approaches for synthesizing organofluorine compounds. tandfonline.comdovepress.com Traditional methods for introducing fluorine often fall short in terms of simplicity and cost-efficiency for both industrial and laboratory-scale synthesis. tandfonline.comdovepress.com The focus of green fluorine chemistry is to address these shortcomings by improving generality, selectivity, and the environmental profile of synthetic methods. tandfonline.com This shift is driven by the need to make the synthesis of valuable fluorinated compounds, including alcohols, more sustainable. nottingham.ac.ukresearchgate.net

The core principles of green chemistry aim to reduce waste, use less hazardous chemicals, and decrease energy consumption. acsgcipr.org In the context of fluorination, this involves moving away from dangerous and corrosive reagents like elemental fluorine and hydrogen fluoride (HF) toward safer, more manageable alternatives. criver.comacsgcipr.org Researchers are exploring new methodologies that can utilize more sustainable sources of fluorine and operate under milder reaction conditions. nottingham.ac.ukresearchgate.net

Environmentally Friendly Reagents and Processes

The development of environmentally benign reagents and processes is a cornerstone of green fluorine chemistry. dovepress.com This involves replacing hazardous traditional reagents with safer alternatives that are easier to handle and generate less toxic waste. dovepress.comcriver.com

Safer Fluorinating Agents: A major focus has been replacing highly toxic and corrosive reagents like hydrogen fluoride (HF) and antimony trifluoride (SbF3). dovepress.comcriver.com While effective, these substances pose significant handling risks and generate hazardous byproducts. dovepress.com Greener alternatives include:

Alkali Metal Fluorides: Salts like potassium fluoride (KF) and cesium fluoride (CsF) are safe, easy to handle, and offer excellent atom economy with few by-products. acsgcipr.orgbohrium.com

N-F Reagents: Compounds such as Selectfluor are also safe to handle, have low toxicity, and are versatile for fluorinating a range of organic molecules. acsgcipr.org

Imidazolium-Based Reagents: These ionic liquids can serve as both solvents and fluoride sources, enhancing the solubility and reactivity of metal fluorides. bohrium.comnih.gov They can often be recycled, contributing to a more sustainable process. nih.gov

Enzyme-Inspired Catalysts: Researchers have developed synthetic catalysts that mimic the action of natural fluorinase enzymes. criver.com These catalysts can use readily available metal fluorides as the fluorine source to carry out fluorination under safer, more environmentally friendly conditions. criver.com

Innovative Processes: Beyond new reagents, green chemistry also emphasizes novel processes. Organic electrosynthesis using fluorinated alcohols as solvents is an emerging platform. acs.org Ionic liquids are also being explored to facilitate facile and eco-friendly fluorination reactions. bohrium.com Recently, a method was developed to synthesize sulfonyl fluorides from easily accessible thiols and disulfides using potassium fluoride, a process that is efficient and has a low environmental impact, yielding only non-toxic salts as byproducts. eurekalert.orgsciencedaily.com

| Fluorinating Agent | Primary Use | Green Advantages | Disadvantages |

|---|---|---|---|

| Hydrogen Fluoride (HF) | Halide Displacements | Excellent atom economy | Extremely corrosive and hazardous |

| Fluoride Salts (e.g., KF, CsF) | Halide Displacements | Safe, easy to handle, excellent atom economy, few by-products | Hygroscopic; often needs to be dry for good reactivity |

| N-F Reagents (e.g., Selectfluor) | Fluorination of carbonyls, aromatics, alkenes | Safe, easy to handle, low toxicity | Derived from elemental fluorine, expensive, generates amine waste |

| DAST / SF4 | Alcohol → CF, Carbonyl → CF2 | Performs transformations difficult by other means | Corrosive, potential for explosive byproducts at high temperatures |

Reduced Environmental Impact

The adoption of green chemistry principles in fluorinated compound synthesis leads to a significant reduction in environmental harm. eurekalert.orgsciencedaily.com This is achieved by minimizing waste, avoiding toxic substances, and lowering energy consumption. criver.comagchemigroup.eu

Traditional fluorination methods often generate substantial hazardous waste. For example, the Swarts reaction, which uses antimony trifluoride (SbF3) or hydrogen fluoride (HF), produces large amounts of hydrochloric acid (HCl) as a byproduct. dovepress.com Similarly, processes requiring heavy metals necessitate separate, often difficult, disposal procedures for the metal-containing waste. google.com Green synthetic routes are designed to produce non-toxic byproducts, such as sodium and potassium salts, which have a minimal environmental footprint. eurekalert.orgsciencedaily.com

A significant environmental benefit comes from avoiding the use of highly corrosive and toxic chemicals like concentrated sulfuric acid and HF, which are staples of conventional industrial fluorination. criver.comagchemigroup.eu These substances pose safety risks and can lead to toxic releases that contaminate ecosystems. agchemigroup.eu Newer methods that use milder reagents like oxalic acid or enzyme-inspired catalysts in conjunction with simple metal fluorides create a cleaner and safer manufacturing operation. criver.comagchemigroup.eu

Furthermore, many conventional processes require high temperatures, consuming large amounts of energy. agchemigroup.eu Recent advancements have yielded processes that function effectively under mild conditions, sometimes even at room temperature, which dramatically reduces the energy demands and associated environmental impact of production. agchemigroup.eu

Scalability and Cost Efficiency in Synthesis

For any new synthetic method to be viable, it must be scalable for industrial production and cost-efficient. tandfonline.com Many traditional fluorination methods are not suitable for large-scale synthesis due to safety concerns, high costs, and complexity. tandfonline.comdovepress.com Green chemistry seeks to overcome these challenges.

Recent breakthroughs have demonstrated that sustainable processes can be easily scalable for industrial manufacturing. agchemigroup.eu For example, a novel process using oxalic acid to extract fluorine compounds from fluorspar operates at room temperature, simplifying the industrial setup and reducing energy costs compared to the conventional method requiring temperatures over 200°C. agchemigroup.eu

The development of simple, one-step reactions also enhances scalability and cost-efficiency. google.com Processes that eliminate the need for heavy metals or other toxic compounds that are difficult to handle not only improve the environmental profile but also streamline production by removing costly waste-processing steps. google.com Furthermore, the use of readily available and low-cost reagents is a key factor. A new method for synthesizing sulfonyl fluorides is noted for its simple protocol that enables low-cost, scalable, and safe production. eurekalert.org This approach is expected to become a preferred method in both chemical and industrial sectors. eurekalert.org

Chemical Reactivity and Transformation Pathways of 4,4 Difluorobutan 1 Ol

Reactions of the Hydroxyl Group

The primary alcohol group is the most reactive site for many chemical transformations, serving as a versatile handle for further molecular elaboration. Its reactions are characteristic of primary alcohols, including oxidation, and conversion to better leaving groups to facilitate substitution.

As a primary alcohol, 4,4-Difluorobutan-1-ol can be oxidized to form either 4,4-difluorobutanal or, more commonly, 4,4-difluorobutanoic acid. The outcome of the reaction depends on the choice of oxidizing agent and the reaction conditions. The formation of 4,4-difluorobutanoic acid is a well-established transformation for primary alcohols. nih.gov Strong oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent will typically convert the primary alcohol directly to the carboxylic acid. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC), are generally used to stop the oxidation at the aldehyde stage.

Table 1: Oxidation of this compound

| Product | Reagent(s) | Reaction Type |

|---|---|---|

| 4,4-Difluorobutanal | Pyridinium chlorochromate (PCC) | Partial Oxidation |

The direct reduction of a hydroxyl group is not a feasible process. Instead, the transformation of an alcohol to the corresponding alkane, in this case, 1,1-difluorobutane, is typically achieved through a two-step sequence. First, the hydroxyl group is converted into a good leaving group, as -OH itself is a poor leaving group. libretexts.org This is often accomplished by converting the alcohol to a sulfonate ester, such as a tosylate or mesylate. In the second step, the leaving group is displaced by a hydride ion (H⁻) from a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

More complex deoxygenative functionalizations can also be achieved. For instance, a general strategy for the deoxygenative gem-difluorovinylation of aliphatic alcohols has been developed under photocatalytic conditions, highlighting advanced methods for transforming the hydroxyl group. rsc.org

Reactivity of Fluorine Atoms

The carbon-fluorine bond is the strongest single bond in organic chemistry, making alkyl fluorides generally unreactive toward nucleophilic substitution. The geminal difluoro group in this compound is therefore quite stable.

Direct nucleophilic substitution of a fluorine atom in a saturated gem-difluoroalkane is challenging and rarely observed. The fluoride (B91410) ion (F⁻) is a very poor leaving group, which kinetically disfavors both SN1 and SN2 reaction pathways. youtube.comyoutube.com However, transformations involving the C-F bonds are possible under specific conditions, often proceeding not by direct substitution but through elimination pathways. In reactions involving gem-difluoro compounds, a common mechanistic step is β-fluoride elimination from an unstable intermediate, which results in the formation of a monofluoroalkene. d-nb.infonih.gov This pathway is prevalent in transition metal-catalyzed reactions of gem-difluoroalkenes, which can be derived from gem-difluoro alcohols. researchgate.net

Conjugate Reactions and Functionalization

As a saturated molecule, this compound does not undergo conjugate addition reactions. However, the term functionalization can refer to the introduction of new chemical groups through the reaction of C-H bonds.

Transition metal-catalyzed C-H functionalization represents a powerful strategy for modifying otherwise inert C-H bonds. nih.gov While specific studies on this compound are not prevalent, related systems like gem-difluoroalkenes undergo C–H/C–F functionalization reactions directed by coordinating groups. nih.gov These processes often employ cobalt, manganese, or palladium catalysts to create new carbon-carbon or carbon-heteroatom bonds. d-nb.infonih.gov Furthermore, photocatalytic methods have been developed for the defluoroalkylation of gem-difluoroalkenes with alcohols, proceeding via a radical coupling mechanism involving C-H bond cleavage in the alcohol. acs.org

Formation of Derivatives and Analogues

The hydroxyl group of this compound is a key site for the synthesis of various derivatives. Additionally, the synthesis of structurally similar fluorinated molecules, or analogues, is of significant interest for creating novel fluorinated building blocks.

Common derivatives of this compound include esters, formed by reaction with carboxylic acids, and alkyl halides, where the hydroxyl group is replaced by a halogen. The Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, is a standard method to produce esters. masterorganicchemistry.comyoutube.com This reaction is applicable to fluorinated alcohols, as demonstrated by the esterification of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with acetic acid. nih.gov

Table 2: Fischer Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

The synthesis of analogues often requires multi-step procedures. For example, the synthesis of both syn- and anti-2,3-difluorobutan-1,4-diol has been achieved on a gram-scale. nih.gov The key steps in this synthesis involved a nucleophilic epoxide opening with a fluoride source, followed by a subsequent deoxyfluorination reaction. nih.gov This highlights a common strategy for introducing vicinal difluoride motifs into organic molecules. Other related analogues include 4,4,4-Trifluorobutan-1-ol, which contains a trifluoromethyl group instead of a difluoromethyl group. nih.gov

Ethambutol Analogs Containing Difluorinated Butanol Moieties

Ethambutol is a crucial first-line bacteriostatic antimycobacterial agent used in the treatment of tuberculosis. A key structural feature of Ethambutol is the (S,S)-enantiomer of 2,2'-(ethylenediimino)di-1-butanol. In the quest for novel and more potent analogs, researchers have explored the incorporation of fluorine atoms into the butanol side chains, leveraging the unique properties that fluorine imparts to organic molecules, such as increased metabolic stability and altered lipophilicity.

While direct synthesis utilizing this compound has not been extensively documented, a closely related analog, 2,2′-(Ethylene-1,2-diamino)di(this compound), has been synthesized. This synthesis provides a clear precedent for the reactivity of the corresponding 2-amino-4,4-difluorobutan-1-ol (B7896177). The general synthetic strategy involves the reaction of a difluorinated amino alcohol with a linking agent, such as dibromoethane, to construct the core ethylenediamine bridge characteristic of Ethambutol.

In a reported synthesis, 2-amino-4,4-difluorobutan-1-ol was reacted with dibromoethane. The reaction was monitored by APCI-MS to track the formation of the desired product and any potential side products. Purification of the resulting difluorinated Ethambutol analog was achieved through column chromatography.

| Starting Material | Reagent | Product | Yield | Purification Method |

| 2-amino-4,4-difluorobutan-1-ol | Dibromoethane | 2,2′-(Ethylene-1,2-diamino)di(this compound) | Not explicitly stated | Column Chromatography |

This successful synthesis of a difluorinated Ethambutol analog underscores the potential of this compound as a precursor for similar structures, likely through an initial conversion to the corresponding amino alcohol.

Formation of 4,4-Diazidobut-3-en-1-ol and 4,4-Dicyanobut-3-en-1-ol

The transformation of this compound into unsaturated diazido and dicyano derivatives represents a plausible, though not explicitly documented, synthetic pathway. The reactivity of gem-difluoroalkanes with strong nucleophiles can proceed through a sequence of substitution and elimination reactions to yield vinyl derivatives.

Plausible Pathway to 4,4-Diazidobut-3-en-1-ol:

The reaction of this compound with a strong azide source, such as sodium azide (NaN₃), in a suitable polar aprotic solvent could initiate a nucleophilic substitution of one of the fluorine atoms. The resulting 4-azido-4-fluorobutan-1-ol intermediate could then undergo elimination of the remaining fluoride ion, facilitated by a base or elevated temperatures, to yield the vinyl azide, 4-azidobut-3-en-1-ol. A subsequent nucleophilic attack by another azide ion on the activated vinylic system could potentially lead to the formation of 4,4-Diazidobut-3-en-1-ol.

Plausible Pathway to 4,4-Dicyanobut-3-en-1-ol:

Similarly, the reaction with a cyanide source, such as potassium cyanide (KCN), could lead to the formation of 4,4-Dicyanobut-3-en-1-ol. The initial step would likely involve the nucleophilic displacement of a fluoride ion by a cyanide ion. Subsequent elimination of the second fluoride would generate a vinyl cyanide intermediate. The introduction of the second cyano group could proceed through various mechanisms, including further nucleophilic attack on the electron-deficient double bond.

It is important to note that these proposed pathways are based on the established reactivity of gem-difluoro compounds and have not been specifically reported for this compound. The reaction conditions would need to be carefully optimized to favor the desired substitution and elimination sequence over potential side reactions.

| Proposed Reactant | Nucleophile | Plausible Intermediate | Proposed Product |

| This compound | Sodium Azide | 4-azido-4-fluorobutan-1-ol | 4,4-Diazidobut-3-en-1-ol |

| This compound | Potassium Cyanide | 4-cyano-4-fluorobutan-1-ol | 4,4-Dicyanobut-3-en-1-ol |

Mechanistic Studies of Transformation Reactions

The mechanistic aspects of the transformation of this compound, particularly in reactions leading to the formation of unsaturated diazido and dicyano derivatives, are expected to be governed by the principles of nucleophilic substitution and elimination at a gem-difluorinated carbon center. While specific mechanistic studies on this compound are not available, the general reactivity of gem-difluoroalkanes provides a framework for understanding these potential transformations.

The reaction of a gem-difluoroalkane with a nucleophile can proceed through several pathways. A direct SN2-type displacement of a single fluoride ion is one possibility. However, the strong C-F bond and the presence of two electron-withdrawing fluorine atoms can influence the reactivity.

An alternative and often competing pathway is an elimination-addition mechanism. In this scenario, a base would abstract a proton from the carbon adjacent to the CF₂ group, leading to the elimination of a fluoride ion and the formation of a fluoroalkene intermediate. The nucleophile would then add to this intermediate, followed by a second elimination to yield the disubstituted alkene.

For the formation of 4,4-Diazidobut-3-en-1-ol and 4,4-Dicyanobut-3-en-1-ol from this compound, a sequence of nucleophilic substitution followed by elimination (SN-E) is a plausible mechanism. The initial step would involve the nucleophilic attack of an azide or cyanide ion on the C4 carbon, displacing one of the fluoride ions. The resulting intermediate would then undergo an E2 or E1cb elimination of the second fluoride ion, facilitated by a base or thermal conditions, to form the carbon-carbon double bond. The introduction of the second nucleophile to form the final diazido or dicyano product would depend on the specific reaction conditions and the reactivity of the vinyl intermediate.

The regioselectivity of the elimination step would be crucial in determining the position of the double bond. In the case of this compound, elimination would lead to the formation of a double bond between C3 and C4, as there are no protons on the terminal carbon.

Applications of 4,4 Difluorobutan 1 Ol in Advanced Research

Organic Synthesis as a Building Block

4,4-Difluorobutan-1-ol serves as a versatile building block in organic synthesis, primarily valued for its capacity to introduce the 4,4-difluorobutyl moiety into a variety of molecular scaffolds. The presence of both a primary alcohol and a terminal difluorinated carbon allows for a range of chemical transformations. The alcohol can be readily oxidized to form 4,4-difluorobutanal or 4,4-difluorobutanoic acid, or converted into an electrophilic species (e.g., a tosylate or halide) for nucleophilic substitution reactions. These intermediates are key precursors for constructing more elaborate fluorinated molecules.

The functional handles of this compound enable its incorporation into more complex molecular architectures, including heterocyclic systems which are prevalent in pharmaceuticals. e-bookshelf.denih.gov For instance, the difluorobutyl chain can be used to synthesize fluorinated S-heterocycles through cycloaddition reactions, where the electron-withdrawing nature of the fluoroalkyl group enhances the reactivity of the molecule. nih.gov While specific examples detailing the direct use of this compound in complex cascade reactions are not extensively documented, its derivatives are ideal substrates for established synthetic methodologies.

Table 1: Potential Synthetic Transformations of this compound for Complex Molecule Synthesis

| Starting Material | Reagents & Conditions | Intermediate Product | Potential Application |

|---|---|---|---|

| This compound | PCC, CH₂Cl₂ | 4,4-Difluorobutanal | Aldol reactions, reductive amination |

| This compound | TsCl, Pyridine | 4,4-Difluorobutyl tosylate | Nucleophilic substitution with heterocycles |

| This compound | PBr₃ | 1-Bromo-4,4-difluorobutane | Grignard reagent formation, coupling reactions |

Fluorinated compounds are integral to the pharmaceutical and agrochemical industries, with approximately 30% of new drugs containing fluorine. sigmaaldrich.com The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity. researchgate.netnih.govnih.gov For example, blocking sites of metabolic oxidation with fluorine atoms is a common strategy, as seen in the cholesterol-lowering drug Ezetimibe. mdpi.com

This compound serves as a key precursor for introducing a difluoroalkyl chain, which can improve the pharmacokinetic profile of a drug candidate. nih.gov This building block allows medicinal chemists to systematically modify lead compounds, replacing metabolically vulnerable alkyl or alkoxy groups with a more robust difluorinated equivalent. cas.cn This modification can lead to enhanced potency and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

Asymmetric catalysis is a powerful tool for synthesizing chiral molecules, and the development of effective chiral catalysts is a major focus of research. While this compound is not directly used as a catalyst, it represents a class of fluorinated alcohols that can be incorporated into the structure of chiral ligands or substrates for asymmetric transformations. rsc.orgki.si The stereoselective synthesis of chiral fluorinated compounds is of great interest, as the position of the fluorine atom can significantly influence biological activity. ki.si

For example, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols can produce chiral 1,2-fluorohydrins with high enantioselectivity. rsc.org Derivatives of this compound could be envisioned as substrates in similar catalyst-controlled asymmetric reactions to create chiral centers within the fluorinated chain, providing access to novel and stereochemically complex building blocks for drug discovery. nih.govrsc.org

Medicinal Chemistry Research

In medicinal chemistry, the 4,4-difluorobutyl group, accessible from this compound, is of significant interest for its ability to fine-tune the properties of bioactive molecules. The replacement of hydrogen atoms with fluorine can lead to predictable changes in electronic properties, pKa, and conformation, which can be exploited to optimize drug candidates. acs.orgnih.gov

The introduction of a terminal difluoroalkyl group can profoundly impact a drug's interaction with its biological target and its behavior in the body. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govcambridgemedchemconsulting.com This often leads to improved bioavailability and a longer half-life.

Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can affect receptor binding and cell membrane permeability. nih.gov The difluoromethyl group (CHF₂) can also act as a lipophilic hydrogen bond donor, a property not observed in methyl (CH₃) or trifluoromethyl (CF₃) groups, potentially introducing new, favorable interactions with a target protein. researchgate.net

Table 2: Predicted Effects of Incorporating a 4,4-Difluorobutyl Group

| Property | Non-Fluorinated Analog (e.g., Butyl group) | Fluorinated Analog (4,4-Difluorobutyl group) | Rationale |

|---|---|---|---|

| Metabolic Stability | Susceptible to ω- and (ω-1)-hydroxylation | More resistant to oxidative metabolism | High C-F bond strength (approx. 116 kcal/mol) prevents C-H abstraction. cambridgemedchemconsulting.comacs.org |

| Lipophilicity (LogP) | Moderate | Increased | Fluorine substitution generally increases lipophilicity, which can improve membrane permeability. nih.govmdpi.com |

| Target Binding Affinity | Baseline | Potentially altered (increased or decreased) | Changes in electronics and conformation; potential for new H-bond interactions via the CHF₂ group. researchgate.netmdpi.com |

| pKa of Proximal Groups | Baseline | Lowered for nearby bases; increased for nearby acids | Strong electron-withdrawing inductive effect of fluorine atoms. acs.org |

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in drug design. nih.govprinceton.edu The difluoromethyl group is a well-established bioisostere for several common functionalities, allowing chemists to address liabilities in a drug candidate while preserving its potency. cas.cnnih.govpsychoactif.org

The terminal CHF₂ group of the 4,4-difluorobutyl moiety can serve as a bioisostere for a hydroxyl (-OH) or thiol (-SH) group, acting as a hydrogen bond donor but with increased lipophilicity and metabolic stability. researchgate.net More commonly, a difluoromethylene group (-CF₂-) can act as a bioisostere for an ether oxygen (-O-). This replacement maintains similar steric and electronic properties to the original ether but eliminates the potential for metabolic O-dealkylation, a common and often problematic metabolic pathway. nih.govcas.cn

Table 3: The 4,4-Difluorobutyl Group in Bioisosteric Design

| Original Functional Group | Bioisosteric Replacement Moiety | Key Property Changes | Example Application |

|---|---|---|---|

| Methoxy (-OCH₃) | 1,1-Difluoroethyl (-CF₂CH₃) | Increased metabolic stability; similar sterics and electronics. cas.cn | Replacing metabolically labile aryl ethers in lead optimization. nih.gov |

| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Increased lipophilicity; acts as a "lipophilic H-bond donor". researchgate.net | Improving membrane permeability while retaining a key H-bond interaction. |

Applications in Drug Design and Development

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles. The gem-difluoroalkyl motif, as present in this compound, is of particular interest to medicinal chemists. This group can act as a bioisostere for other functional groups, such as a carbonyl or hydroxyl group, while altering the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. nih.gov

The 4,4-difluorobutyl moiety can influence the conformation of a molecule, which can be crucial for its interaction with biological targets. The strong C-F bonds are resistant to metabolic degradation, which can lead to an increased half-life of a drug. Furthermore, the introduction of fluorine can alter the pKa of nearby functional groups, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

While specific research detailing the direct use of this compound in the development of commercial drugs is not extensively published, its utility as a building block is evident from its commercial availability and the general trends in medicinal chemistry. uni.lusigmaaldrich.com The hydroxyl group of this compound serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds.

Table 1: Potential Effects of Incorporating the 4,4-Difluorobutyl Moiety in Drug Candidates

| Property | Potential Effect | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The C-F bond is stronger than the C-H bond, making it less susceptible to enzymatic cleavage. |

| Lipophilicity | Increased | The fluorine atoms can increase the molecule's affinity for non-polar environments. |

| Binding Affinity | Altered | The polar C-F bonds can participate in hydrogen bonding and other non-covalent interactions with target proteins. |

| pKa of Proximal Groups | Altered | The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups. |

Development of New Therapeutic Agents

The development of new therapeutic agents often relies on the synthesis of novel molecular entities with improved efficacy and safety profiles. This compound can serve as a key starting material or intermediate in the synthesis of such agents. Its primary alcohol functionality allows for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to amines or other functional groups.

These transformations enable the attachment of the 4,4-difluorobutyl group to various pharmacophores, which are the parts of a molecule responsible for its biological activity. For example, the difluorinated chain could be incorporated into analogues of existing drugs to improve their properties. The synthesis of novel heterocyclic compounds, which are prevalent in many therapeutic agents, can also be facilitated by using this compound as a precursor. nih.gov

While detailed examples of specific therapeutic agents derived from this compound are not widely reported in publicly accessible literature, the principles of medicinal chemistry strongly suggest its potential in this area. The strategic placement of the gem-difluoro group can lead to the discovery of new drug candidates with enhanced therapeutic potential.

Materials Science Applications

In materials science, the incorporation of fluorine is a well-established strategy to create materials with desirable properties, such as high thermal stability, chemical resistance, and low surface energy. nih.govconcordia.ca this compound, with its reactive hydroxyl group, is a valuable monomer or additive for the synthesis of fluorinated polymers and other advanced materials.

Development of Specialty Chemicals and Materials

This compound can be used as a building block for the synthesis of a variety of specialty chemicals and materials. For instance, it can be polymerized to form poly(this compound), or it can be copolymerized with other monomers to create materials with tailored properties. These fluorinated polymers can find applications in coatings, sealants, and membranes due to their enhanced durability and resistance to harsh environments.

Furthermore, the hydroxyl group can be modified to introduce other functionalities, leading to the creation of fluorinated surfactants, lubricants, and liquid crystals. The unique combination of a polar head (the hydroxyl group) and a fluorinated tail makes such molecules valuable in applications requiring control over surface properties.

Enhancement of Material Properties

The incorporation of the 4,4-difluorobutyl moiety into a polymer backbone or as a side chain can significantly enhance the material's properties. The strong C-F bonds contribute to increased thermal stability and chemical inertness. The low polarizability of the C-F bond results in weak intermolecular forces, leading to materials with low coefficients of friction and non-stick properties.

The presence of fluorine can also impart hydrophobicity and oleophobicity, making the materials resistant to wetting by water and oils. This is particularly useful for applications such as protective coatings and self-cleaning surfaces.

Table 2: Predicted Enhancement of Polymer Properties by Incorporation of this compound

| Property | Predicted Enhancement | Underlying Principle |

|---|---|---|

| Thermal Stability | Increased | High bond energy of the C-F bond. |

| Chemical Resistance | Increased | Steric shielding and inertness of the fluorinated chain. |

| Hydrophobicity | Increased | Low surface energy of fluorinated surfaces. |

| Coefficient of Friction | Decreased | Weak intermolecular forces due to low polarizability of C-F bonds. |

Application in Photoactive Materials

While direct research on the application of this compound in photoactive materials is scarce, the influence of fluorine on the electronic properties of organic molecules suggests potential in this area. The electron-withdrawing nature of fluorine can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated system.

By incorporating this compound into the structure of organic dyes, polymers for organic light-emitting diodes (OLEDs), or organic photovoltaic (OPV) materials, it may be possible to tune their photophysical properties, such as absorption and emission wavelengths, as well as their charge transport characteristics. The enhanced stability of fluorinated materials could also contribute to the longevity and performance of such devices. Further research is needed to explore the full potential of this compound in the development of novel photoactive materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). For this compound, a combination of these NMR techniques offers a complete picture of its molecular structure.

¹H NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule and their connectivity. In this compound, the protons on each carbon atom exhibit distinct signals due to their proximity to the electronegative fluorine and oxygen atoms. The geminal difluoro group at the C-4 position significantly influences the chemical shift and multiplicity of the adjacent protons through scalar coupling.

A detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton. The protons on the carbon bearing the hydroxyl group (C-1) are expected to appear at a lower field compared to the other methylene (B1212753) protons. The protons on C-2 and C-3 will show complex splitting patterns due to coupling with each other and with the protons and fluorine atoms on adjacent carbons.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (-CH₂OH) | ~3.7 | Triplet | J(H-1, H-2) |

| H-2 (-CH₂-) | ~1.7 | Multiplet | J(H-2, H-1), J(H-2, H-3) |

| H-3 (-CH₂-) | ~2.0 | Multiplet | J(H-3, H-2), J(H-3, H-4), J(H-3, F-4) |

| H-4 (-CHF₂) | ~5.8 | Triplet of triplets | J(H-4, F-4), J(H-4, H-3) |

| OH | Variable | Singlet (broad) | - |

¹³C NMR for Carbon Backbone Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are influenced by the attached atoms, with carbons bonded to electronegative oxygen or fluorine atoms appearing at a lower field (higher ppm). Furthermore, the coupling between the carbon and fluorine atoms (¹J(C-F), ²J(C-F), etc.) provides valuable structural information, resulting in splitting of the carbon signals.

The carbon attached to the two fluorine atoms (C-4) will appear as a triplet due to one-bond coupling with the two fluorine atoms. The other carbons will also show coupling to the fluorine atoms, although with smaller coupling constants.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-1 (-CH₂OH) | ~60 | Singlet | - |

| C-2 (-CH₂-) | ~25 | Triplet | ³J(C-2, F-4) |

| C-3 (-CH₂-) | ~30 | Triplet | ²J(C-3, F-4) |

| C-4 (-CHF₂) | ~115 | Triplet | ¹J(C-4, F-4) |

¹⁹F NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals with a wide range of chemical shifts. wikipedia.orghuji.ac.ilbiophysics.org In this compound, the two fluorine atoms are chemically equivalent and will give a single signal. The multiplicity of this signal will be determined by the coupling to the geminal proton (H-4) and the vicinal protons (H-3), appearing as a triplet of triplets.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique suitable for the analysis of small, relatively non-polar, and volatile molecules. For fluorinated alcohols like this compound, negative-ion APCI can be particularly effective. Under these conditions, the molecule can lose a proton to form the [M-H]⁻ ion, which is often the base peak. In-source collision-induced dissociation can lead to further fragmentation, providing structural information.

Chromatographic Techniques for Purification and Analysis

Chromatography is essential for the purification and analytical separation of chemical compounds. For a moderately polar compound like this compound, both column chromatography and gas chromatography are applicable.

Column Chromatography: For purification on a preparative scale, silica gel column chromatography is a common method. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective for the elution and separation of this compound from reaction mixtures.

Gas Chromatography (GC): For analytical purposes, gas chromatography can be used to assess the purity of this compound and to separate it from other volatile components. The choice of the column's stationary phase is critical, with polar columns generally providing better separation for alcohols.

Column Chromatography for Isolation and Purification

Column chromatography serves as a fundamental technique for the isolation and purification of this compound from reaction mixtures. In this method, a stationary phase, typically silica gel or alumina, is packed into a column, and a mobile phase, an organic solvent or a mixture of solvents, is passed through it. wisc.edu The separation of compounds is based on their differential adsorption to the stationary phase and solubility in the mobile phase. youtube.com

For fluorinated compounds like this compound, the choice of solvent system is critical. A common approach involves using a gradient of solvents with increasing polarity, such as a mixture of hexane and ethyl acetate. beilstein-journals.orgstackexchange.com The purification process begins by loading the crude reaction mixture onto the top of the column. The solvent mixture is then allowed to flow through the column, carrying the components of the mixture at different rates. Fractions are collected at the outlet of the column and analyzed, often by Thin-Layer Chromatography (TLC), to identify those containing the purified this compound.

The success of the purification is highly dependent on the difference in polarity between this compound and any impurities. Due to the presence of the hydroxyl group, this compound is a polar molecule. However, the fluorine atoms can influence its interaction with the stationary phase. In some cases, separating fluorinated alcohols from their non-fluorinated analogues or other byproducts can be challenging due to similar polarities. stackexchange.com Careful selection of the stationary and mobile phases is therefore essential for achieving high purity. For instance, if the compound is sensitive to the acidic nature of silica gel, a deactivated silica gel or an alternative stationary phase like alumina might be employed. rochester.edu

Table 1: General Parameters for Column Chromatography of this compound

| Parameter | Description | Typical Values |

| Stationary Phase | The solid adsorbent packed in the column. | Silica gel (most common), Alumina |

| Mobile Phase | The solvent or solvent mixture that flows through the column. | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (changing solvent composition) |

| Detection Method | The technique used to identify the compound in the collected fractions. | Thin-Layer Chromatography (TLC) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable and rapid analytical technique used to monitor the progress of chemical reactions involving this compound. wisc.edulibretexts.org It allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. wisc.edu

The principle of TLC is similar to column chromatography, involving a stationary phase (a thin layer of adsorbent like silica gel or alumina on a plate) and a mobile phase (a solvent system). wisc.edu A small spot of the reaction mixture is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase, which travels up the plate by capillary action. wisc.edu

As the solvent moves, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. libretexts.org This results in the separation of the components into distinct spots. The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org

For this compound, a suitable solvent system, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the starting materials, the product, and any byproducts. odinity.com The spots on the TLC plate are typically visualized under UV light if the compounds are UV-active, or by using a staining agent. libretexts.orgreddit.com However, many organofluorine compounds are not UV-active and can be challenging to visualize with common stains like potassium permanganate or phosphomolybdic acid. brainly.comstackexchange.com In such cases, alternative visualization techniques or specialized stains may be necessary. brainly.com

By comparing the TLC of the reaction mixture with that of the starting material, a chemist can determine if the reaction is complete. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction. rochester.edu

Table 2: Application of TLC in Monitoring a Hypothetical Reaction Producing this compound

| Lane | Sample | Observation | Interpretation |

| 1 | Starting Material | A single spot at Rf = 0.6 | Reference for the reactant. |

| 2 | Reaction Mixture (t=1 hr) | Spots at Rf = 0.6 and Rf = 0.4 | Reaction has started, both reactant and product are present. |

| 3 | Reaction Mixture (t=4 hr) | A prominent spot at Rf = 0.4 and a faint spot at Rf = 0.6 | Reaction is nearing completion. |

| 4 | Co-spot (Starting Material + Reaction Mixture) | Two distinct spots at Rf = 0.6 and Rf = 0.4 | Confirms the identity of the reactant spot in the reaction mixture. |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds, making it well-suited for the characterization of this compound. reading.ac.uk In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by an inert gas (the mobile phase), interacts with the stationary phase, a microscopic layer of liquid or polymer on an inert solid support, inside the column. notulaebotanicae.ro

The time it takes for a compound to pass through the column to the detector is known as the retention time, which is a characteristic property of the compound under a specific set of GC conditions (e.g., column type, temperature, and carrier gas flow rate). notulaebotanicae.ro This allows for the qualitative identification of this compound by comparing its retention time to that of a known standard.

GC is also a quantitative technique. The area under a peak in the chromatogram is proportional to the amount of the corresponding compound in the sample. notulaebotanicae.ro This enables the determination of the purity of a this compound sample or its concentration in a mixture.

For the analysis of fluorinated alcohols, the choice of the GC column is important. Columns with a stationary phase that can effectively interact with the polar hydroxyl group and the fluorinated alkyl chain are preferred to achieve good separation. When coupled with a mass spectrometer (GC-MS), GC can provide not only retention time data but also mass spectra, which offer detailed structural information for definitive identification of this compound and any impurities. nih.govjeol.com

Table 3: Typical GC Parameters for the Analysis of this compound

| Parameter | Description | Example Condition |

| Column | The type of column used for separation. | Capillary column with a polar stationary phase (e.g., polyethylene glycol) |

| Carrier Gas | The inert gas that carries the sample through the column. | Helium or Nitrogen |

| Injector Temperature | The temperature at which the sample is vaporized. | 250 °C |

| Oven Temperature Program | The temperature profile of the column during the analysis. | Initial temp: 50 °C, ramp to 200 °C at 10 °C/min |

| Detector | The device that detects the compounds as they elute from the column. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography (LC) for Non-volatile Compound Analysis

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile analytical technique used for the separation, identification, and quantification of a wide range of compounds, including those that are non-volatile or thermally unstable. nih.gov While this compound is volatile and amenable to GC analysis, LC can be a valuable tool, especially when dealing with reaction mixtures containing non-volatile starting materials, reagents, or byproducts.

In LC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). researchgate.net The separation of components is based on their different interactions with the stationary and mobile phases. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol), is the most common mode of LC. nih.gov

For the analysis of fluorinated compounds, specialized fluorinated HPLC phases have been developed that can offer unique selectivity. chromatographyonline.com The retention behavior of this compound in reversed-phase LC will be influenced by both its polar hydroxyl group and its fluorinated alkyl chain. The choice of the column and the mobile phase composition, including the use of additives like trifluoroacetic acid, can be optimized to achieve the desired separation. biotage.com

Detection in LC is typically performed using a UV-Vis detector, a refractive index detector, or a mass spectrometer (LC-MS). chromatographyonline.com LC-MS is particularly powerful as it provides both chromatographic separation and mass spectrometric identification, enabling the comprehensive analysis of complex mixtures containing this compound. nih.gov

Table 4: General LC Parameters for the Analysis of this compound

| Parameter | Description | Example Condition |

| Column | The type of column used for separation. | Reversed-phase C18 or C8 column |

| Mobile Phase | The solvent or solvent mixture that flows through the column. | Water/Acetonitrile or Water/Methanol gradient |

| Flow Rate | The speed at which the mobile phase passes through the column. | 1.0 mL/min |

| Column Temperature | The temperature of the column during the analysis. | Ambient or controlled (e.g., 40 °C) |

| Detector | The device that detects the compounds as they elute from the column. | UV-Vis Detector, Refractive Index Detector, or Mass Spectrometer (MS) |

Other Spectroscopic Methods for Comprehensive Characterization

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. youtube.com When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. An FT-IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber).

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. The most prominent of these would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.net The presence of this band is a strong indicator of an alcohol.

The C-H stretching vibrations of the aliphatic chain would appear in the region of 2850-3000 cm⁻¹. The C-F stretching vibrations are typically strong and occur in the fingerprint region of the spectrum, usually between 1000 and 1400 cm⁻¹. The exact position of these bands can provide information about the number and location of the fluorine atoms. The C-O stretching vibration of the primary alcohol would be expected in the range of 1000-1075 cm⁻¹. By analyzing the positions and intensities of these characteristic absorption bands, FT-IR spectroscopy can confirm the presence of the key functional groups in this compound. doi.org

Table 5: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-F (Fluoroalkane) | Stretching | 1000-1400 (strong) |

| C-O (Primary Alcohol) | Stretching | 1000-1075 |

Spectroscopic and Analytical Characterization for Research

Spectroscopic Methods

A comprehensive search of crystallographic databases and scientific literature indicates that a complete single-crystal X-ray diffraction analysis for 4,4-Difluorobutan-1-ol has not been reported. X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The absence of such data is not uncommon for a relatively simple, flexible molecule that exists as a liquid at standard temperature and pressure. To perform this analysis, the compound would first need to be crystallized at low temperatures, a process that has not been documented in published research for this specific substance.